molecular formula C9H13ClFNO B1440585 (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride CAS No. 1149383-12-9

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Cat. No. B1440585
M. Wt: 205.66 g/mol
InChI Key: PFGPYFQNNQZFTB-RGMNGODLSA-N
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Description

“(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H12FNO.HCl . It is also known as "2-(2-fluoro-4-Methoxyphenyl)ethanamine" .


Molecular Structure Analysis

The molecular structure of “(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride” consists of a benzene ring substituted with a fluoro group at the 2-position and a methoxy group at the 4-position. The benzene ring is further connected to an ethanamine group .

Scientific Research Applications

Metabolic Pathway Analysis

In the realm of metabolism studies, research has demonstrated significant progress. For instance, Kanamori et al. (2002) analyzed the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying a series of metabolites. This study revealed the intricate pathways involved, offering insights into the metabolism of related compounds, which can be essential for understanding the metabolic fate of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride in similar settings Kanamori et al., 2002.

Chemical Synthesis and Characterization

The chemical synthesis and structural characterization of compounds related to (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride have been a focal point of research. For instance, Tan Bin (2011) successfully synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting the potential for synthesizing and characterizing related compounds Tan Bin, 2011.

Antimicrobial Activity Research

The antimicrobial properties of chemically related compounds have been extensively studied. Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and evaluated their antimicrobial activities. This research underscores the potential biomedical applications of related compounds, suggesting avenues for the exploration of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride in similar contexts Puthran et al., 2019.

Luminescence and Material Studies

Investigations into the luminescent properties and material applications of related compounds have also been a point of interest. Tong et al. (2004) delved into the transport and luminescence properties of naphthyl phenylamine compounds, providing a foundation for understanding the physical properties of related compounds, including (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride Tong et al., 2004.

Safety And Hazards

The safety and hazards associated with “(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride” are not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on “(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride” are not specified in the available resources. Potential areas of interest could include further investigation into its synthesis, reactivity, and potential biological activity .

properties

IUPAC Name

(1S)-1-(2-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGPYFQNNQZFTB-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681089
Record name (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

CAS RN

1149383-12-9
Record name (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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